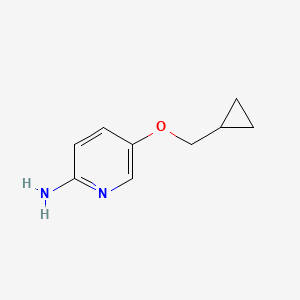

5-(Cyclopropylmethoxy)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(cyclopropylmethoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-9-4-3-8(5-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKPKGLXAPVTFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Pyridine Derivatives in Contemporary Chemical Research

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in medicinal chemistry. researchgate.net Its derivatives are integral components of numerous natural products, pharmaceuticals, and functional materials. researchgate.netdicp.ac.cn The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, properties that are crucial for molecular recognition and binding to biological targets. researchgate.net This inherent reactivity and the potential for substitution at various positions on the ring make pyridine a versatile building block for creating diverse chemical libraries. nih.govnih.gov

The broad spectrum of biological activities associated with pyridine derivatives is well-documented, encompassing applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov The structural simplicity and the ease with which the pyridine core can be functionalized allow medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. nih.gov

Overview of the Research Significance of 5 Cyclopropylmethoxy Pyridin 2 Amine

The 2-aminopyridine (B139424) moiety is a well-established pharmacophore found in a variety of approved drugs and clinical candidates. researchgate.netdicp.ac.cn It serves as a crucial synthetic intermediate for the construction of more complex heterocyclic systems, often through reactions involving the amino group. dicp.ac.cnnih.gov

The cyclopropylmethoxy group is a feature of significant interest in modern drug discovery. The cyclopropyl (B3062369) ring, a three-membered carbocycle, is known to confer unique conformational rigidity and can positively influence a molecule's metabolic stability and potency. Its incorporation can lead to improved pharmacokinetic profiles by, for example, blocking sites of metabolism.

The methoxy (B1213986) group acts as a linker between the cyclopropyl ring and the pyridine (B92270) core and can also influence the electronic properties and bioavailability of the molecule.

While dedicated research publications focusing solely on 5-(Cyclopropylmethoxy)pyridin-2-amine are not abundant, its constituent parts suggest its primary significance as a valuable building block in the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, and the addition of the cyclopropylmethoxy group can enhance binding affinity and selectivity. nih.govnih.gov

Scope and Academic Relevance of the Research on 5 Cyclopropylmethoxy Pyridin 2 Amine

Established Synthetic Pathways to this compound Core Structure

The synthesis of the 2-aminopyridine scaffold, the central structural element of this compound, can be achieved through several established and innovative chemical reactions. These methods provide access to a wide array of aminopyridine derivatives.

Multi-Component Reaction Approaches for Aminopyridine Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis for the efficient construction of complex molecules like 2-aminopyridine derivatives from simple, readily available starting materials in a single step. mdpi.comresearchgate.net This strategy is valued for its high atom economy, convergence, and the ability to generate molecular diversity quickly. nih.gov

Several MCRs can yield substituted 2-aminopyridines. A common approach involves a four-component reaction of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate, often conducted under solvent-free conditions. mdpi.com Another versatile method is a three-component reaction utilizing enaminones, malononitrile, and various primary amines. nih.gov These reactions typically proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps to form the final 2-aminopyridine product. nih.govrsc.org

Table 1: Overview of Multi-Component Reactions for 2-Aminopyridine Synthesis

| Reaction Type | Components | Conditions | Key Features |

|---|---|---|---|

| Four-Component | Acetophenone derivatives, Malononitrile, Aldehydes, Ammonium Carbonate | Solvent-free, Room Temperature, Catalyst-free mdpi.com | Simple, practical, and efficient for functionalized 2-aminopyridines. mdpi.com |

| Three-Component | Enaminones, Malononitrile, Primary Amines | Solvent-free, 80°C nih.gov | Provides easy and efficient access to a variety of 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov |

| Three-Component | 1,1-enediamines (EDAMs), Benzaldehyde derivatives, 1,3-dicarbonyl compounds | Heating | Suitable for rapid parallel synthesis of fluorinated 2-aminopyridine compounds. rsc.org |

Adaptations of Hofmann Degradation and Sandmeyer Reaction Sequences for Aminopyridine Synthesis

Classic name reactions, such as the Hofmann degradation and the Sandmeyer reaction, can be adapted for the synthesis of specific aminopyridine isomers or their precursors.

The Hofmann rearrangement (or Hofmann degradation) converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgbyjus.com This reaction is particularly useful for synthesizing aminopyridines from the corresponding pyridinecarboxamides. For example, nicotinamide (B372718) (pyridine-3-carboxamide) can be converted into 3-aminopyridine (B143674) through this method. wikipedia.orgresearchgate.net The reaction proceeds by treating the amide with bromine and a strong base, which forms an isocyanate intermediate that is subsequently hydrolyzed to the amine. byjus.com While effective, the reaction conditions can be harsh, and side reactions like hydrolysis of the starting amide can occur. google.com

The Sandmeyer reaction provides a method to replace an amino group on an aromatic ring with various substituents, including halides (Cl, Br) and cyano groups. wikipedia.orgbyjus.com This is achieved by converting the primary aromatic amine into a diazonium salt, which is then treated with a copper(I) salt. nih.govorganic-chemistry.org While this reaction transforms an amine rather than forming one, it is crucial for the synthesis of functionalized pyridines that can serve as precursors to the target compound. For instance, an aminopyridine can be converted to a chloropyridine via a diazotization process. tpu.ru This resulting halopyridine can then undergo nucleophilic substitution to introduce other functional groups. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Radical Bromination Techniques for Pyridine Ring Functionalization

Functionalizing the pyridine ring via halogenation is a key step in many synthetic routes. Direct electrophilic halogenation of pyridine is difficult due to the ring's electron-deficient nature. youtube.com However, bromination can be achieved under specific conditions. Vapor-phase reactions at high temperatures can produce mixtures of polyhalogenated pyridines. youtube.com

More selective methods often involve activating the pyridine ring or using specialized reagents. For instance, phosphonium (B103445) salts can be formed at the 4-position of pyridines and subsequently displaced by a halide nucleophile. nih.gov The presence of existing substituents on the pyridine ring can direct the position of halogenation. Electron-donating groups tend to facilitate electrophilic attack. youtube.com Alternatively, metalation of the pyridine ring followed by trapping with a bromine source offers a regioselective method for introducing a bromine atom at a specific position. youtube.com

Precursor Chemistry and Starting Material Considerations for this compound Synthesis

The synthesis of this compound requires the strategic combination of a pyridine core and the cyclopropylmethoxy side chain. The selection of appropriate precursors is critical for an efficient synthetic route.

Two primary retrosynthetic disconnections can be considered:

Formation of the C-O ether bond: This is the most common approach, involving the reaction of a suitably functionalized pyridine with a cyclopropylmethoxy unit.

Formation of the C-N amino bond: This involves adding the amino group to a pre-functionalized pyridine ring.

For the first approach, key starting materials include:

Pyridine Precursors : A pyridine ring substituted at the 5-position with a good leaving group or a hydroxyl group. Examples include 5-bromo-2-nitropyridine, 2-chloro-5-hydroxypyridine, or 5-hydroxy-2-aminopyridine. The nitro group in the first example can be reduced to the required 2-amino group in a later step.

Cyclopropylmethoxy Precursors : A source for the cyclopropylmethoxy group, such as cyclopropylmethanol (B32771) or (bromomethyl)cyclopropane.

A plausible synthesis involves a Williamson ether synthesis, where the sodium salt of 5-hydroxy-2-nitropyridine (B96767) is reacted with (bromomethyl)cyclopropane. The nitro group is then subsequently reduced to the amine. Alternatively, a nucleophilic aromatic substitution can be performed where 2-chloro-5-nitropyridine (B43025) is reacted with sodium cyclopropylmethoxide, followed by reduction of the nitro group.

Table 2: Potential Precursors for the Synthesis of this compound

| Pyridine Precursor | Cyclopropylmethoxy Precursor | Reaction Type | Subsequent Steps |

|---|---|---|---|

| 5-Hydroxy-2-nitropyridine | (Bromomethyl)cyclopropane | Williamson Ether Synthesis | Reduction of nitro group |

| 5-Bromo-2-nitropyridine | Cyclopropylmethanol | Buchwald-Hartwig or Ullmann ether synthesis | Reduction of nitro group |

| 2-Chloro-5-iodopyridine | Aminomethylcyclopropane | Nucleophilic Substitution | Not directly applicable for ether linkage, but shows pyridine functionalization |

Optimization of Reaction Conditions and Yields for this compound Preparations

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction time and waste. ucla.edu For the synthesis of aminopyridines and their derivatives, several parameters are typically investigated.

Solvent: The choice of solvent can significantly impact reaction rates and yields. For multicomponent reactions, polar aprotic solvents like DMF or acetonitrile (B52724) have been shown to be effective. researchgate.netresearchgate.net In some cases, solvent-free conditions provide the best results, offering environmental and practical advantages. mdpi.comnih.gov

Temperature: Temperature control is crucial. While some MCRs proceed efficiently at room temperature mdpi.com, others require heating to achieve reasonable yields and reaction times. nih.gov For instance, in one three-component synthesis of 2-aminopyridines, the yield increased from 20% at 40°C to 75% at 80°C. nih.gov

Catalyst: While many modern aminopyridine syntheses are designed to be catalyst-free mdpi.comresearchgate.net, others rely on catalysts to proceed. Palladium- or copper-based catalysts are common in cross-coupling reactions to form C-N or C-O bonds. nih.gov The choice and loading of the catalyst and any associated ligands must be carefully optimized.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of starting materials without the formation of degradation products. Progress is typically monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). tpu.ru

Base/Additive: In reactions like the Hofmann degradation or Williamson ether synthesis, the choice and stoichiometry of the base (e.g., NaOH, NaH, K₂CO₃) are critical. byjus.com

Table 3: Parameters for Optimization in Aminopyridine Synthesis

| Parameter | Effect on Reaction | Example |

|---|---|---|

| Solvent | Influences solubility, reaction rate, and pathway. | Acetonitrile was found to be the most effective solvent for a pyrazolo[1,5-a]pyridine (B1195680) synthesis, yielding 92% under sonication. researchgate.net |

| Temperature | Affects reaction kinetics; higher temperatures can increase rate but also lead to side products. | In a model reaction, increasing temperature from 60°C to 80°C increased the yield from 49% to 75% and reduced the time from 6h to 3h. nih.gov |

| Energy Source | Can enhance reaction rates and yields. | Sonication (ultrasound) resulted in higher yields (69%) compared to conventional heating (54%) in a shorter time frame for a cycloaddition reaction. researchgate.net |

| Stoichiometry | The ratio of reactants can determine the outcome and yield. | Using 1.5 equivalents of a formamide (B127407) reactant was found to be optimal in the synthesis of a substituted 2-aminopyridine. dicp.ac.cn |

Chemoenzymatic and Biocatalytic Strategies for Enantioselective Aminopyridine Synthesis

While this compound is achiral, the synthesis of chiral aminopyridine analogs is of significant interest in medicinal chemistry. Chemoenzymatic and biocatalytic methods offer unparalleled stereoselectivity for producing such compounds. nih.gov These strategies combine the efficiency of chemical synthesis with the high selectivity of enzymes. whiterose.ac.uk

A key approach involves the asymmetric dearomatization of pyridines. For example, a chemoenzymatic cascade using an amine oxidase and an ene-imine reductase (EneIRED) can convert N-substituted tetrahydropyridines into stereo-defined piperidines, which are saturated analogs of pyridines. whiterose.ac.uk

Biocatalysis can also be used for the asymmetric synthesis of N-alkylated amino acids, which are important building blocks. nih.gov Enzymes like aspartate ammonia (B1221849) lyase have been shown to catalyze the addition of various nucleophiles to fumarate (B1241708) with excellent enantioselectivity (>97% ee), demonstrating the potential for creating chiral N-substituted building blocks that could be incorporated into more complex structures. nih.gov These biocatalytic reactions are attractive due to their high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. The combination of chemical steps to build a precursor molecule, followed by a highly selective enzymatic step to introduce chirality, is a powerful strategy in modern organic synthesis. nih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. researchgate.net For this compound, NMR analysis confirms the presence and connectivity of the pyridine ring, the cyclopropylmethoxy group, and the amine substituent.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the pyridine ring will appear in the downfield region, typically between 6.0 and 8.5 ppm. chemicalbook.comspectrabase.com The chemical shifts are influenced by the electron-donating effects of the amine and alkoxy groups. The protons of the cyclopropyl group and the methylene (B1212753) bridge will appear in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 100-160 ppm). organicchemistrydata.orgwisc.edu The chemical shifts of the cyclopropyl and methoxy carbons will appear in the upfield aliphatic region.

Expected NMR Data for this compound

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. The primary amine group is identified by two N-H stretching bands in the 3300-3500 cm⁻¹ region and an N-H bending vibration around 1600-1650 cm⁻¹. orgchemboulder.com The C-O-C ether linkage shows a strong stretching band in the 1250-1020 cm⁻¹ range. orgchemboulder.com Aromatic C=C and C=N stretching vibrations from the pyridine ring are also expected. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR, particularly for non-polar bonds. The symmetric vibrations of the cyclopropyl ring and the aromatic pyridine backbone would be prominent in the Raman spectrum. nih.gov

Expected Vibrational Frequencies for this compound

Mass Spectrometry for Molecular Ion and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components of a mixture. researchgate.net

For this compound, GC-MS analysis would provide the molecular weight and structural information through fragmentation patterns. researchgate.net The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. The fragmentation pattern would likely involve cleavage of the ether bond, loss of the cyclopropyl group, and fragmentation of the pyridine ring. Derivatization of the primary amine may be employed to improve chromatographic peak shape and prevent tailing. researchgate.netnih.gov

Expected Mass Spectrometry Fragmentation:

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule.

Loss of cyclopropyl group: [M - C₃H₅]⁺

Loss of cyclopropylmethoxy group: [M - C₄H₇O]⁺

Cleavage at the ether linkage: Formation of ions corresponding to the aminopyridine and cyclopropylmethanol fragments.

Chromatographic Techniques for Purity Profiling (e.g., TLC, HPLC)

Chromatographic methods are essential for assessing the purity of this compound by separating it from starting materials, by-products, and other impurities. thermofisher.com

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring reaction progress and checking purity. nih.gov For this compound, a silica (B1680970) gel plate would be a suitable stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol (B129727) or triethylamine) would likely provide good separation. The spots can be visualized under UV light (254 nm) or by using staining agents like ninhydrin, which reacts with the primary amine group. nih.govepfl.ch

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity determination. helixchrom.com A reversed-phase method (RP-HPLC) using a C18 column is commonly employed for analyzing pyridine derivatives. ptfarm.pl The mobile phase typically consists of a mixture of acetonitrile or methanol and an aqueous buffer. thermofisher.comptfarm.pl Detection is usually achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Typical HPLC Parameters

Ultraviolet-Visible Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The aminopyridine core of the molecule is the primary chromophore.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine ring. researchgate.net Compared to unsubstituted pyridine, which has an absorption maximum around 254 nm, the presence of the electron-donating amino and cyclopropylmethoxy groups (auxochromes) is expected to cause a bathochromic shift (a shift to longer wavelengths). researchgate.netmdpi.com The absorption maxima would likely be in the range of 260-300 nm.

Table of Mentioned Compounds

Exploration of Reactivity and Derivatization Pathways for 5 Cyclopropylmethoxy Pyridin 2 Amine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring and Side Chains

Nucleophilic substitution on the pyridine ring itself is a key transformation for many pyridine derivatives. youtube.com In pyridine, the positions ortho (2- and 6-) and para (4-) to the ring nitrogen are electron-deficient and thus activated for nucleophilic attack. youtube.com For 5-(Cyclopropylmethoxy)pyridin-2-amine, the presence of the amino group at the 2-position further influences the ring's electronic properties.

Direct nucleophilic substitution of hydrogen (a Chichibabin-type reaction) is possible but typically requires very strong nucleophiles and harsh conditions. youtube.com A more common strategy involves the introduction of a good leaving group, such as a halogen, onto the pyridine ring. For this molecule, electrophilic halogenation would likely direct substitution to the 3-position, ortho to the activating amino group. Subsequent nucleophilic aromatic substitution (SNAr) could then be performed at this position.

The ether linkage of the cyclopropylmethoxy side chain is generally stable. However, cleavage can be induced under harsh conditions using strong nucleophiles or acids, although this is not a typical synthetic route unless specifically desired.

| Reaction Type | Required Modification | Typical Nucleophiles | General Conditions |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Halogenation of the pyridine ring (e.g., at C3) | Amines, alkoxides, thiols | Polar solvent, often with heating |

| Ether Cleavage | None | Strong acids (e.g., HBr, HI) | High temperatures |

Cross-Coupling Reactions for Advanced Pyridine Functionalization (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to pyridine systems. nih.gov To utilize these reactions, this compound must first be converted into a derivative containing a suitable leaving group, typically a halide (Br, I) or a triflate.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with a boronic acid or ester. wikipedia.org After halogenating the pyridine ring of the parent compound, the resulting halo-pyridine can be coupled with a wide array of aryl- or vinyl-boronic acids. A significant advantage is that the primary amino group often does not require protection, as palladium catalysts have been developed that are not inhibited by basic aminopyridines. nih.govorganic-chemistry.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction forms a C-C bond by coupling an organohalide with an alkene. libretexts.org A halogenated derivative of this compound could be reacted with various alkenes, such as styrenes or acrylates, in the presence of a palladium catalyst and a base. researchgate.netchemrxiv.org This reaction introduces a vinyl or substituted vinyl group onto the pyridine core, further expanding the molecular complexity.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl-boronic acid (R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Aryl- or vinyl-substituted pyridine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Alkene-substituted pyridine |

Oxidation and Reduction Reactions of the Pyridine and Cyclopropylmethoxy Moieties

Oxidation: The pyridine nitrogen can be selectively oxidized to form the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The N-oxide derivative exhibits altered reactivity, facilitating certain electrophilic and nucleophilic substitutions. The primary amine group is also susceptible to oxidation, which may require protection if N-oxidation is the desired outcome. The cyclopropylmethyl ether moiety is generally robust, but harsh oxidizing conditions could potentially lead to degradation.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under hydrogen pressure. These conditions are often harsh and can sometimes lead to the opening of the cyclopropyl (B3062369) ring. Therefore, careful selection of catalysts and reaction conditions is necessary to achieve selective reduction of the pyridine ring while preserving the cyclopropyl group.

Amine Functionalization and Derivatization Reactions of the Pyridin-2-amine Group

The primary amine at the C-2 position is a highly versatile functional group for derivatization.

Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. These reactions are typically high-yielding and allow for the introduction of a vast array of substituents.

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines. chemguide.co.uk Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amines.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures converts the primary amine into a diazonium salt. nih.gov This intermediate is highly useful and can be converted into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN) through Sandmeyer or related reactions. This pathway offers a route to compounds that are not directly accessible through other substitution methods.

| Reaction | Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Sulfonamide (-NHSO₂R) |

| Diazotization / Substitution | 1. NaNO₂/HCl; 2. CuX, H₂O, etc. | -Cl, -Br, -CN, -OH, etc. |

Cyclopropyl Ring Opening and Rearrangement Chemistry

The cyclopropane (B1198618) ring is a three-membered carbocycle with significant ring strain, making it susceptible to ring-opening reactions under specific conditions. beilstein-journals.org

Acid-Catalyzed Opening: Strong acids can protonate the cyclopropane ring, leading to cleavage of a C-C bond to form a carbocation. This cation can then be trapped by a nucleophile or undergo rearrangement, often yielding homoallylic or other rearranged products. The presence of the adjacent ether oxygen can influence the regioselectivity of this opening.

Metal-Catalyzed Reactions: Transition metals, including gold and palladium, can catalyze the isomerization and ring-opening of cyclopropyl derivatives, leading to diverse structural motifs like indolizines or other cycloadducts. rsc.org

Radical-Mediated Opening: The cyclopropyl ring can be opened via radical pathways. beilstein-journals.org For instance, a radical generated elsewhere in the molecule could intramolecularly attack the ring, or an external radical could initiate the process. This typically results in a ring-opened alkyl radical that can participate in further reactions.

These ring-opening reactions generally require forcing conditions (strong acid, heat, specific catalysts) and are not typically observed during the milder transformations used for functionalizing the pyridine ring or the amine group. nih.gov

Structure Activity Relationship Sar and Ligand Design Studies of 5 Cyclopropylmethoxy Pyridin 2 Amine Derivatives

Systematic Modification of the Cyclopropylmethoxy Moiety and its Impact on Biological Activity

The cyclopropylmethoxy group at the 5-position of the pyridine (B92270) ring is a key structural feature of 5-(Cyclopropylmethoxy)pyridin-2-amine. While direct SAR studies detailing the systematic modification of this specific moiety are not extensively available in the public domain, the impact of alkoxy groups on the biological activity of pyridine derivatives can be inferred from broader research. The cyclopropyl (B3062369) ring, in particular, is often employed in medicinal chemistry to introduce conformational constraint and improve metabolic stability.

Alterations to the cyclopropylmethoxy group could involve several strategies, each expected to modulate the compound's physicochemical properties and biological activity:

Ring Size Variation: Replacing the cyclopropyl ring with other cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) would alter the steric bulk and lipophilicity of the molecule. An increase in ring size would likely lead to a more significant steric presence, which could either enhance or hinder binding to a biological target, depending on the topology of the binding site.

Chain Length Modification: Varying the length of the methylene (B1212753) linker between the cyclopropyl ring and the ether oxygen could influence the flexibility and orientation of the cyclopropyl group relative to the pyridine core. This could be critical for optimizing interactions with specific residues in a protein binding pocket.

Introduction of Substituents: Substitution on the cyclopropyl ring itself could fine-tune electronic and steric properties. For example, the introduction of a methyl group could enhance lipophilicity, while a hydroxyl group could introduce a new hydrogen bonding opportunity.

Bioisosteric Replacement: The ether linkage could be replaced with other functional groups, such as a thioether or an amine, to explore different electronic and hydrogen bonding characteristics.

The following table outlines potential modifications to the cyclopropylmethoxy moiety and their predicted impact on the properties of the molecule.

| Modification | Predicted Impact on Physicochemical Properties | Potential Biological Consequences |

| Increase cycloalkyl ring size | Increased lipophilicity and steric bulk | Altered binding affinity and selectivity |

| Vary methylene linker length | Increased or decreased flexibility | Optimized orientation in binding pocket |

| Substitution on cyclopropyl ring | Tuned electronics and lipophilicity | Enhanced potency or altered selectivity |

| Bioisosteric replacement of ether | Modified electronic and H-bonding properties | New or improved interactions with target |

Investigating Substituent Effects on the Pyridine Ring of this compound Analogs

The electronic and steric nature of substituents on the pyridine ring plays a crucial role in determining the biological activity of pyridine derivatives. The pyridine ring is electron-deficient, which influences its reactivity and interactions with biological macromolecules. nih.gov

Research on various pyridine-containing compounds has demonstrated that the introduction of specific functional groups can significantly modulate their biological profiles. nih.govnih.gov For instance, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups has been shown to enhance the antiproliferative activity of certain pyridine derivatives. nih.gov Conversely, the introduction of halogens or bulky groups can sometimes lead to a decrease in activity. nih.gov

In the context of this compound, the existing amino group at the 2-position and the cyclopropylmethoxy group at the 5-position already confer specific properties. Further substitutions at the 3, 4, or 6-positions would be expected to have the following effects:

Electron-Donating Groups (EDGs): The introduction of EDGs, such as additional alkyl or alkoxy groups, would increase the electron density of the pyridine ring. This could enhance the basicity of the ring nitrogen and potentially influence its ability to form hydrogen bonds or engage in cation-π interactions.

Electron-Withdrawing Groups (EWGs): The addition of EWGs, such as nitro or cyano groups, would decrease the electron density of the pyridine ring, making it less basic. This could be advantageous in situations where a less basic pyridine nitrogen is required for optimal binding or to improve pharmacokinetic properties.

A statistical analysis of FDA-approved drugs containing a pyridine ring reveals that monosubstitution is the most common pattern, followed by di- and tri-substitution. nih.gov This suggests that a careful balance of substitution is often necessary to achieve the desired therapeutic effect.

The table below summarizes the potential effects of different substituent types on the pyridine ring of this compound analogs.

| Substituent Position | Substituent Type | Potential Effect on Biological Activity |

| 3-position | Small, electron-donating | May enhance activity by modulating electronics |

| 4-position | Hydrogen bond donor/acceptor | Could introduce new interactions with the target |

| 6-position | Small, non-polar | May improve metabolic stability |

Elucidating the Role of the Pyridin-2-amine Functionality in Molecular Recognition

The 2-aminopyridine (B139424) moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in a variety of molecular interactions. rsc.orgrsc.org Its bifunctional nature, possessing both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the pyridine nitrogen), allows it to form multiple interactions with biological targets. wikipedia.org

The primary roles of the pyridin-2-amine functionality in molecular recognition include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This "hinge-binding" motif is particularly common in kinase inhibitors, where it can interact with the backbone of the kinase hinge region.

Nucleophilicity: The amino group is nucleophilic and can participate in covalent bond formation with certain targets. It is also a key synthetic handle for the further derivatization of the scaffold. rsc.org

Basicity: The pKa of the pyridine nitrogen is influenced by the presence of the 2-amino group. This basicity can be critical for salt formation, which can in turn affect solubility and oral bioavailability.

Studies on various 2-aminopyridine derivatives have highlighted the importance of this functional group. For example, in a series of antibacterial compounds, the introduction of another methylene group after the amine function led to a disappearance of activity, suggesting the precise positioning of the amino group is critical. nih.gov Furthermore, 2-aminopyridine derivatives have been successfully developed as anticancer agents, underscoring the therapeutic potential of this scaffold. nih.gov

Computational SAR Approaches (e.g., QSAR, 3D-QSAR) for this compound Scaffolds

A typical QSAR study on a this compound scaffold would involve the following steps:

Data Set Preparation: A series of analogs with known biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. nih.gov These methods generate contour maps that visualize the regions around the molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity.

For the this compound scaffold, a 3D-QSAR study could reveal the optimal steric and electronic requirements for the cyclopropylmethoxy group and any substituents on the pyridine ring.

The table below outlines the key parameters and outputs of a hypothetical QSAR/3D-QSAR study on this compound derivatives.

| Computational Method | Key Inputs | Key Outputs |

| QSAR | Biological activity data, molecular descriptors | Mathematical model, statistical validation |

| 3D-QSAR (CoMFA/CoMSIA) | Aligned 3D structures, biological activity | Contour maps, predictive statistical models |

Design Principles for Modulating Selectivity and Potency in Pyridine-Based Ligands

The design of potent and selective pyridine-based ligands is a central theme in modern medicinal chemistry. Several key principles have emerged from numerous studies on this versatile scaffold.

Exploiting Subtle Structural Differences: Achieving selectivity often relies on exploiting minor differences in the binding sites of related proteins. For example, in the design of selective Aurora-A kinase inhibitors, derivatization at a specific position on an imidazo[4,5-b]pyridine scaffold allowed for interactions with a residue unique to Aurora-A, thereby imparting selectivity over the closely related Aurora-B. acs.org

Targeting Allosteric Sites: Instead of targeting the highly conserved active site, designing ligands that bind to allosteric sites can be an effective strategy for achieving selectivity. The design of selective TYK2 inhibitors was achieved by targeting the pseudokinase (JH2) domain, which is less conserved than the ATP-binding site. proquest.com

Modulating Physicochemical Properties: The potency and selectivity of a ligand are not solely determined by its binding affinity. Physicochemical properties, such as solubility and membrane permeability, are also critical. In one study, the planarity of a pyridopyrimidine kinase inhibitor was disrupted to enhance its water solubility. unimore.it

Structure-Based and Ligand-Based Design: A combination of structure-based drug design (when a crystal structure of the target is available) and ligand-based design (using known active compounds to inform new designs) is often the most effective approach.

The following table summarizes key design principles for pyridine-based ligands.

| Design Principle | Strategy | Desired Outcome |

| Target Specificity | Exploit unique residues in the binding site | Enhanced selectivity |

| Allosteric Modulation | Target less conserved allosteric sites | Improved selectivity and novel mechanisms of action |

| Physicochemical Optimization | Modify scaffold to improve solubility, etc. | Enhanced bioavailability and in vivo efficacy |

| Integrated Design | Combine structure and ligand-based approaches | Increased probability of success |

Molecular Mechanisms and Biochemical Interactions of this compound Analogs

The study of this compound and its derivatives has revealed a complex and varied landscape of molecular interactions and biochemical effects. These compounds have been the subject of extensive research, leading to the development of potent and selective inhibitors for a range of biological targets. This article will delve into the molecular docking studies, in vitro biochemical assays, and the modulation of biochemical pathways by these promising analogs.

Role of 5 Cyclopropylmethoxy Pyridin 2 Amine As a Synthetic Intermediate and Research Tool

Utility as a Versatile Building Block in Complex Organic Synthesis

The utility of 5-(Cyclopropylmethoxy)pyridin-2-amine as a building block stems from the inherent reactivity of the 2-aminopyridine (B139424) moiety. This structural motif serves as a versatile handle for a wide array of chemical transformations. The amino group is nucleophilic, making it an excellent partner in reactions that form carbon-nitrogen bonds, a cornerstone of many synthetic strategies.

General methods for the synthesis of complex polycyclic aromatic amines often rely on the strategic construction of ring systems and the incorporation of amino groups. nih.gov The 2-aminopyridine structure is a classic precursor for building fused heterocyclic systems. For instance, synthetic methods for preparing pyrazolo[3,4-b]pyridines frequently utilize 5-aminopyrazole precursors, which share reactivity patterns with 2-aminopyridines, highlighting the general importance of such amino-heterocycles in constructing complex scaffolds. nih.gov

Reactivity of the 2-Aminopyridine Scaffold

| Functional Group | Common Reaction Types | Significance in Synthesis |

|---|---|---|

| 2-Amino Group | Nucleophilic Substitution, Amidation, Reductive Amination, Diazotization | Key site for introducing diversity and linking molecular fragments. |

| Pyridine (B92270) Ring | Electrophilic Aromatic Substitution (under harsh conditions), Nucleophilic Aromatic Substitution (if activated), Metal-catalyzed Cross-Coupling | Provides a stable aromatic core and influences the electronic properties of the molecule. |

Applications in the Synthesis of Diverse Heterocyclic Systems

The 2-aminopyridine structure is a foundational component for creating a vast range of fused and linked heterocyclic systems, which are of high interest in medicinal chemistry. mdpi.com Synthetic strategies often involve the condensation of aminopyridines with other reactive molecules to generate more elaborate ring systems in a single step. For example, multicomponent reactions involving aminopyrazoles, aldehydes, and active methylene (B1212753) compounds are used to construct fused pyrazolo[3,4-b]pyridine derivatives. nih.govfrontiersin.org Similarly, β-aminocrotononitrile can be used to synthesize polysubstituted pyridines, which are then converted into bicyclic systems like pyrido[2,3-d]pyrimidines. researchgate.net

A prominent example involving this compound is its use in generating a novel class of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles. nih.gov In this synthesis, the amine group of this compound participates in a crucial coupling reaction with a pyrazine-based scaffold. This reaction builds a larger, more complex heterocyclic system that combines the structural features of both pyridine and pyrazine (B50134) rings. The resulting compounds were investigated as potent and selective inhibitors of CHK1, demonstrating how this building block can be directly applied to the synthesis of biologically relevant heterocyclic systems. nih.govnih.gov

Synthesis of a Pyrazine Heterocycle Using this compound

| Starting Material 1 | Starting Material 2 (Core Scaffold) | Resulting Heterocyclic System | Therapeutic Target Class |

|---|---|---|---|

| This compound | Substituted Pyrazine | 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile | Checkpoint Kinase (CHK1) Inhibitors nih.gov |

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed with high potency and selectivity for a specific biological target, such as an enzyme or receptor. They are indispensable tools in chemical biology for interrogating the function of proteins within cellular pathways and for validating new therapeutic targets. The development of such probes requires starting materials that allow for systematic structural modification to achieve the desired biological activity and selectivity profile.

This compound has proven to be a valuable building block in this context. It was utilized in a fragment-based drug design approach that led to the creation of CCT244747, a highly potent and selective chemical probe for the enzyme CHK1. nih.gov CHK1 is a critical kinase in the DNA damage response pathway, a key cellular process that allows cells to repair DNA damage before dividing. By inhibiting CHK1, cancer cells with damaged DNA can be forced into premature cell division, leading to cell death.

The synthesis of CCT244747 and its analogues involved coupling this compound with other molecular fragments. nih.gov The properties conferred by this specific aminopyridine derivative were crucial for achieving the final profile of the probe, which includes high selectivity and the ability to function effectively in cell-based assays. This work illustrates how a carefully chosen building block contributes directly to the generation of sophisticated research tools for exploring complex biological systems. nih.govnih.gov

Contribution to the Discovery of Novel Chemical Entities for Pre-clinical Research

The ultimate goal of many synthetic chemistry programs is the discovery of novel chemical entities (NCEs) with the potential for therapeutic development. The journey from a simple building block to a pre-clinical candidate is long and requires that the initial chemical structures be amenable to optimization for potency, selectivity, and drug-like properties.

The use of this compound has directly contributed to the discovery of at least one significant NCE for pre-clinical research. The research that began with this building block culminated in the identification of CCT244747, a potent, selective, and orally bioavailable CHK1 inhibitor. nih.govnih.gov

Pre-clinical studies demonstrated that CCT244747 effectively modulates the DNA damage response pathway in human tumor xenograft models. nih.gov Furthermore, it showed significant antitumor activity, both when used in combination with existing DNA-damaging chemotherapy agents and as a single agent. nih.gov The successful development of this pre-clinical candidate underscores the importance of the initial building block, this compound, in providing a foundation for a molecule with promising therapeutic potential. nih.gov

Pre-clinical Profile of CCT244747

| Attribute | Finding | Reference |

|---|---|---|

| Target | Checkpoint Kinase 1 (CHK1) | nih.govnih.gov |

| Potency | Potent inhibitor of CHK1 | nih.gov |

| Selectivity | High selectivity against other kinases | nih.gov |

| Bioavailability | Good oral bioavailability | nih.gov |

| In Vivo Efficacy | Modulated DNA damage response and showed antitumor activity in xenograft models | nih.gov |

Future Research Directions for 5 Cyclopropylmethoxy Pyridin 2 Amine in Chemical Biology

Exploration of Underexplored Reaction Pathways for Enhanced Derivatization

While standard derivatization techniques for aminopyridines are well-established, the exploration of less common reaction pathways could lead to the synthesis of novel analogs with unique biological activities. Future research could focus on:

C-H Activation: Direct functionalization of the pyridine (B92270) ring and the cyclopropyl (B3062369) group through C-H activation methodologies would provide a more atom-economical and efficient route to a diverse range of derivatives.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods, allowing for the introduction of a wider array of functional groups under mild conditions.

Flow Chemistry: Continuous flow synthesis could be employed to safely and efficiently explore hazardous or high-energy reaction conditions, potentially leading to the discovery of new reactivity and the rapid production of analog libraries.

Application of Advanced Spectroscopic Techniques for Dynamic Structural Studies

A deeper understanding of the conformational dynamics and intermolecular interactions of 5-(cyclopropylmethoxy)pyridin-2-amine is crucial for rational drug design. Advanced spectroscopic techniques can provide unprecedented insights:

2D NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to elucidate the three-dimensional structure and conformational preferences of the molecule in solution.

X-ray Crystallography: Obtaining a crystal structure would provide definitive information about the solid-state conformation and packing of the molecule. nih.govresearchgate.net This can reveal key intermolecular interactions that may be important for its biological activity. nih.govresearchgate.net

Computational Modeling: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to predict and understand the molecule's dynamic behavior and its interactions with biological targets.

High-Throughput Screening of this compound Analogs against Novel Biological Targets

High-throughput screening (HTS) is a powerful tool for discovering new biological activities of small molecules. nih.gov A library of analogs of this compound could be screened against a wide range of biological targets to identify novel therapeutic applications. nih.gov

Target-Based Screening: Analogs could be tested against specific enzymes, receptors, or ion channels that are implicated in various diseases.

Phenotypic Screening: Cell-based phenotypic screens can identify compounds that produce a desired biological effect without a priori knowledge of the specific molecular target. nih.gov

Fragment-Based Screening: The this compound scaffold itself could be used as a starting point for fragment-based drug discovery, where small molecular fragments are screened for binding to a target, and then grown or linked together to create more potent leads.

| Screening Method | Description | Potential Application for this compound |

| Target-Based Screening | Assesses the activity of compounds against a specific, known biological target. | Identification of analogs that inhibit or activate key enzymes or receptors. |

| Phenotypic Screening | Measures the effect of compounds on the phenotype of a cell or organism. nih.gov | Discovery of analogs with novel activities in disease models, such as cancer or neurodegenerative disorders. |

| Fragment-Based Screening | Identifies low-molecular-weight ligands that bind to a biological target. | Use of the core scaffold to design and build potent inhibitors for new targets. |

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.gov These technologies can be applied to accelerate the optimization of this compound analogs.

Predictive Modeling: ML models can be trained to predict the biological activity, physicochemical properties, and potential toxicity of virtual compounds, allowing for the in silico design of more promising analogs. nih.gov

Retrosynthesis Planning: AI algorithms can propose novel and efficient synthetic routes to target analogs, potentially reducing the time and resources required for their synthesis. nih.gov

De Novo Design: Generative models can design entirely new molecules based on the this compound scaffold with desired properties, expanding the accessible chemical space.

Development of Biocompatible Probes Based on the this compound Scaffold

The development of chemical probes is essential for studying biological processes in living systems. The this compound scaffold could be functionalized to create biocompatible probes for various applications.

Fluorescent Probes: Attachment of a fluorophore to the scaffold could enable the visualization and tracking of the molecule's distribution and target engagement within cells.

Photoaffinity Probes: Incorporation of a photoreactive group would allow for the covalent labeling and identification of the biological targets of the compound upon photoirradiation.

Biotinylated Probes: Conjugation with biotin (B1667282) would facilitate the purification and identification of binding partners through affinity chromatography. The amine group on the pyridine ring provides a convenient handle for such modifications. rsc.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-(Cyclopropylmethoxy)pyridin-2-amine to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions (e.g., temperature, solvent, catalyst). For pyridin-2-amine derivatives, nitro-group reduction (e.g., using hydrogenation or catalytic transfer hydrogenation) is critical. For example, in analogous compounds like 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine, nitro intermediates were reduced under hydrogen gas with palladium catalysts, achieving >90% purity . Steric hindrance from the cyclopropylmethoxy group may require prolonged reaction times or elevated temperatures. Post-synthesis purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol) or recrystallization can enhance purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H NMR : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) at 600 MHz to resolve aromatic protons and cyclopropylmethoxy signals. For example, in similar compounds, aromatic protons appear as doublets (δ 6.45–7.76 ppm), while cyclopropyl protons show multiplet splitting (δ 1.06–2.75 ppm) .

- LCMS (ESI) : Confirm molecular weight (e.g., [M+H]+ peaks). For this compound (C9H13N2O), expect m/z ≈ 165.1 .

- Elemental Analysis : Validate C, H, N content to ±0.3% deviation .

Q. How can researchers address solubility challenges in biological assays for this compound?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-screen solubility in PBS, ethanol, or PEG-400. For in vitro studies, ensure DMSO stock solutions are stored at –20°C to prevent degradation .

Advanced Research Questions

Q. How to design derivatives of this compound for targeted kinase inhibition?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., morpholine, piperazine) at the pyridine ring to enhance target affinity. For example, 3-(benzo[d]oxazol-2-yl)-5-(piperidin-4-yl)pyridin-2-amine (KRC-108) showed TrkA kinase inhibition via hydrogen bonding with active-site residues .

- QSAR Modeling : Use MOE or similar software to correlate steric (e.g., SMR), electronic (Hammett constants), and lipophilic (Log P) parameters with activity. In pyridin-2-amine derivatives, Log P values between 2–3 often correlate with improved membrane permeability .

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation. For instance, compounds with cyclopropyl groups may exhibit cytochrome P450 resistance, enhancing in vivo stability .

- Pharmacokinetic Profiling : Measure plasma half-life, clearance, and bioavailability. Adjust dosing regimens or formulations (e.g., nanoparticle encapsulation) if poor absorption is observed .

Q. What strategies can mitigate discrepancies in NMR spectral data due to tautomerism or dynamic effects?

- Methodological Answer :

- Variable Temperature (VT) NMR : Perform experiments at 25°C and –40°C to identify tautomeric forms. For example, amine protons in pyridin-2-amine derivatives may exhibit exchange broadening, resolved at lower temperatures .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton or proton-carbon couplings .

Contradiction Analysis in Literature

- Synthetic Routes : Patent methods for similar compounds (e.g., nitro-reduction vs. cross-coupling) may yield varying impurity profiles. Validate via orthogonal techniques (HPLC, TLC) .

- Bioactivity : Discrepancies between antibacterial (QSAR-driven) and kinase inhibition (structure-driven) studies highlight the need for target-specific optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.